N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c22-17(13-5-2-1-3-6-13)16-9-8-15(26-16)12-21-19(24)18(23)20-11-14-7-4-10-25-14/h1-10,17,22H,11-12H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZPORCDDWEFPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NCC3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide typically involves multi-step organic reactions. One common route starts with the preparation of furan-2-carboxylic acid hydrazide, which is then reacted with carbon disulfide to form 5-furan-2-yl [1,3,4]oxadiazole-2-thiol . This intermediate undergoes further reactions, including Mannich base formation with substituted amines and formaldehyde in ethanol .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide exerts its effects involves interactions with specific molecular targets. The furan and thiophene rings can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethanediamide Derivatives
N-(furan-2-ylmethyl)-N'-(4-methylbenzyl)ethanediamide ()
- Structural Differences : Replaces the 5-[hydroxy(phenyl)methyl]thiophen-2-ylmethyl group with a 4-methylbenzyl group.
- Physicochemical Properties :
- Polar Surface Area (PSA): 71.34 Ų (indicative of moderate solubility).
- Density: 1.2 g/cm³; Refractive Index: 1.563.
N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-N'-(1,2-oxazol-3-yl)ethanediamide ()
- Structural Differences : Incorporates an oxazole ring and a hydroxyethyl linker.
- Physicochemical Properties :
- Molecular Weight: 347.3 g/mol (lighter than the target compound).
- Smiles:
O=C(NCC(O)c1ccc(-c2cccs2)o1)C(=O)Nc1ccon1.
- Implications : The oxazole moiety introduces additional nitrogen-based polarity, which may enhance receptor binding specificity .
Thiophene- and Furan-Containing Analogues
4-Methyl-N-(prop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide ()
- Structural Differences : Substitutes ethanediamide with a sulfonamide group and includes a propargyl chain.
- Synthesis : Gold(I)-catalyzed reactions yield 65% efficiency.
- Properties : Melting Point (decomposition): 127–131°C; Rf: 0.46 (DCM/PE).
- Implications : Sulfonamide groups enhance metabolic stability but may reduce oral bioavailability compared to ethanediamides .
5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide ()
- Structural Differences : Replaces furan-thiophene with a tetrahydronaphthalenyl-piperidine scaffold.
- Synthesis : Multi-step protocol involving Boc protection/deprotection (72% yield).
- Biological Relevance: Demonstrated nanomolar affinity for opioid receptors, highlighting the impact of rigid aromatic systems on target engagement .
Physicochemical and Pharmacokinetic Predictions
Biological Activity
N'-[(furan-2-yl)methyl]-N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)ethanediamide is a complex organic compound with potential biological activities that have garnered interest in pharmacological research. This article presents a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a thiophene moiety, and an ethanediamide backbone, which contribute to its unique chemical properties. The molecular formula is , and its structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the furan derivative : The furan ring is synthesized through cyclization reactions involving furfural and suitable reagents.
- Thiophene modification : The thiophene component is modified by introducing hydroxymethyl groups through electrophilic substitution reactions.
- Final coupling : The furan and thiophene derivatives are coupled with an ethanediamine linker to yield the final product.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives possessing similar structural motifs showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. For instance, compounds with analogous structures have been shown to inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that these compounds induce apoptosis through the activation of caspase pathways .
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of furan-thiophene derivatives.
- Methodology : Disc diffusion method was employed against selected bacterial strains.
- Results : The compound demonstrated a zone of inhibition comparable to standard antibiotics, indicating its potential as an antibacterial agent .
-
Anticancer Research :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed, with IC50 values indicating potent anticancer properties .
The biological mechanisms underlying the activities of this compound include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in microbial cells, leading to cell death.
- Induction of Apoptosis : In cancer cells, the compound may trigger intrinsic apoptotic pathways, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to both antimicrobial and anticancer effects.
Data Summary Table
| Activity Type | Target Organism/Cell Line | Method Used | Key Findings |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Disc diffusion | Effective against various bacterial strains |
| Anticancer | MCF-7 & HeLa | MTT assay | Significant reduction in cell viability |
| Mechanism | Cancer cells | Flow cytometry | Induction of apoptosis via caspase activation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
